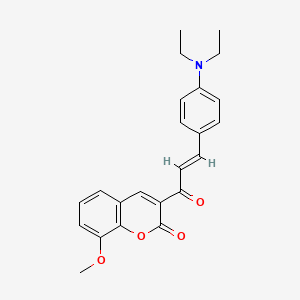

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one, also known as DAPMA, is a synthetic compound that belongs to the class of coumarin derivatives. DAPMA has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Fluorescent Probes for Bioimaging

A new fluorescent probe composed of coumarin as the fluorophore and terpyridine as the receptor showed good selectivity and sensitivity towards Zn(2+), even at the ppb level, with significant emission wavelength shifts. This probe, suitable for applications in cell-imaging, environment protection, water treatment, and safety inspection, demonstrates the potential of such compounds in biological research and environmental monitoring (Tan et al., 2014).

Detection of SO2 Derivatives

The synthesized probe (E)-7-(diethylamino)-3-(3-(thiophen-2-yl)acryloyl)-2H-chromen-2-one (ChC16) was studied as a turn-on fluorescent probe for sensing SO2 derivatives in cationic micellar media. The probe demonstrated high selectivity and sensitivity toward bisulfite, showing great potential for practical application in detecting bisulfite in real samples such as dry white wine and bioimaging (Gómez et al., 2018).

Synthesis and Cytotoxicity Studies

Novel chromenone derivatives bearing 4-nitrophenoxy phenyl acryloyl moiety were synthesized and evaluated for cytotoxicity against the human breast cancer cell line, MDA-MB-231, using a tetrazolium (MTT) colorimetric assay. This research indicates the potential therapeutic applications of such compounds (Mahdavi et al., 2016).

Antibacterial Activities

Compounds synthesized from 4-hydroxy-chromen-2-one showed significant antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus cereus. These findings suggest the potential of such compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Antioxidant Activity

Derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one were synthesized and characterized for their antioxidant activity, showing that the compounds exhibited antiradical activity to a large extent. This research underscores the compounds' potential as antioxidants (Shatokhin et al., 2021).

Propiedades

IUPAC Name |

3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-4-24(5-2)18-12-9-16(10-13-18)11-14-20(25)19-15-17-7-6-8-21(27-3)22(17)28-23(19)26/h6-15H,4-5H2,1-3H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRYCYVHJOIWCN-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B2808858.png)

![2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2808863.png)

![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2808871.png)

![5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2808873.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B2808876.png)

![1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808879.png)